3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile
Overview
Description
3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile, commonly referred to as DMOPN, is an organic compound first synthesized in 1985 by a team of Japanese scientists. It is a colorless, water-soluble solid that is soluble in most organic solvents. DMOPN is a versatile compound with many applications in scientific research and laboratory experiments.
Scientific Research Applications
Oxidative Cyclizations and Synthesis
One notable application of 3-oxopropanenitriles, including variants similar to 3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile, is in oxidative cyclizations. For instance, Yılmaz et al. (2005) demonstrated the synthesis of 4,5-dihydrofuran-3-carbonitriles through oxidative cyclizations of various 3-oxopropanenitriles mediated by manganese(III) acetate. This process produced derivatives with good yields, highlighting the utility of 3-oxopropanenitriles in synthesizing compounds containing heterocycles (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Radical Cyclization Studies
Another area where these compounds find application is in the study of radical cyclizations. Yılmaz (2011) explored the radical cyclization of 3-oxopropanenitriles with alkenes using cerium(IV) ammonium nitrate in ether solvents. The study found that this system was more efficient compared to others like manganese(III) acetate/AcOH for producing 4,5-dihydrofurans (Yılmaz, 2011).
Antimicrobial Synthesis
3-oxopropanenitriles also find applications in the synthesis of antimicrobial agents. Kheder and Mabkhot (2012) reported the use of a derivative in synthesizing novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives. Selected examples from these synthesized products showed promising antimicrobial results (Kheder & Mabkhot, 2012).
Synthesis and Characterization of Novel Compounds
In the realm of synthesis and characterization, Feridun et al. (2019) explored the preparation of novel phthalocyanines (Pcs) bearing 7-oxy-3-(3,4-dimethoxyphenyl)coumarin substituents. These compounds were characterized for their electrochemical redox properties, indicating potential applications in materials science (Feridun et al., 2019).
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-8-3-4-9(10(13)5-6-12)11(7-8)15-2/h3-4,7H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLENRTUQTZZRDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504813 | |
Record name | 3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile | |
CAS RN |
76569-43-2 | |
Record name | 3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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